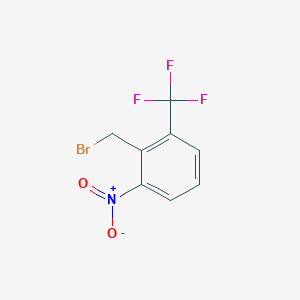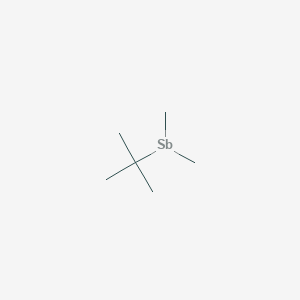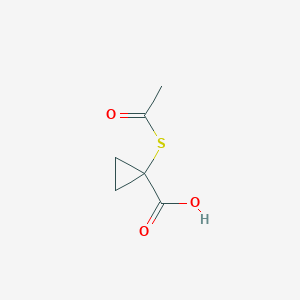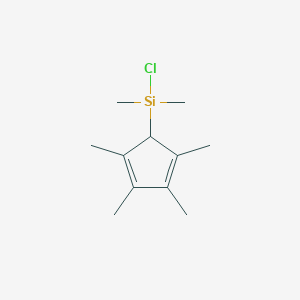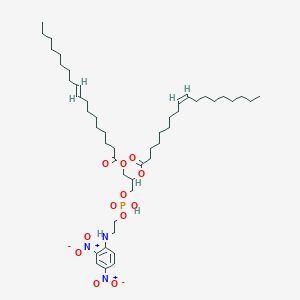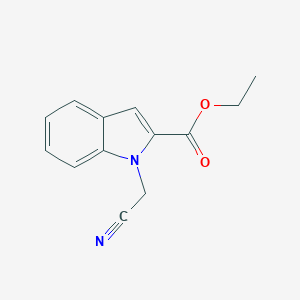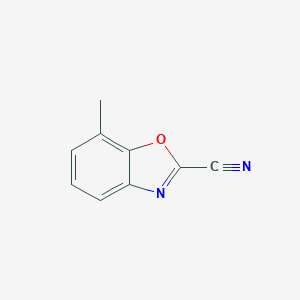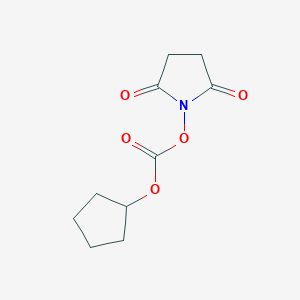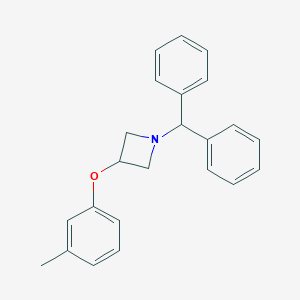
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine
Vue d'ensemble
Description
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine, also known as DPA, is a synthetic compound that belongs to the family of azetidines. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, which is a programmed cell death mechanism. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to activate the caspase pathway, which leads to the cleavage of various cellular proteins and ultimately results in cell death. In the case of Alzheimer's disease, 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation.
Effets Biochimiques Et Physiologiques
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has also been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. In addition, 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to exhibit antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine in lab experiments include its potent anticancer activity, its ability to inhibit the aggregation of amyloid-beta peptides, and its antibacterial and antifungal activity. However, the limitations of using 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine in lab experiments include its moderate yield and the need for recrystallization to improve its purity.
Orientations Futures
There are several future directions for the research on 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine. One potential direction is to investigate its potential application in the treatment of other diseases, such as Parkinson's disease, Huntington's disease, and prion diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Finally, further studies are needed to elucidate the mechanism of action of 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine and to identify its molecular targets.
Applications De Recherche Scientifique
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been extensively studied for its potential application in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has also been investigated for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of this disease.
Propriétés
Numéro CAS |
132924-51-7 |
|---|---|
Nom du produit |
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine |
Formule moléculaire |
C23H23NO |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-benzhydryl-3-(3-methylphenoxy)azetidine |
InChI |
InChI=1S/C23H23NO/c1-18-9-8-14-21(15-18)25-22-16-24(17-22)23(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,22-23H,16-17H2,1H3 |
Clé InChI |
GUMJAZPWMLONOP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
1-(DIPHENYLMETHYL)-3-(3-METHYLPHENOXY)-AZETIDINE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)
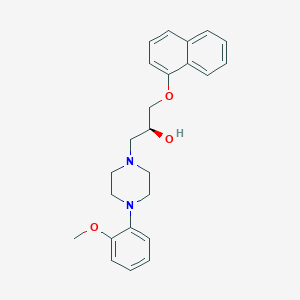
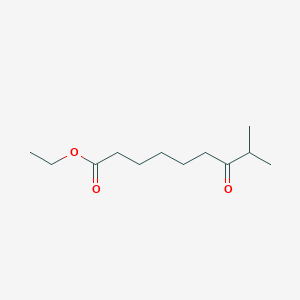
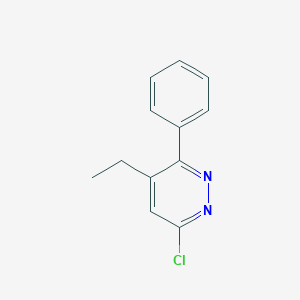
![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)
![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)
